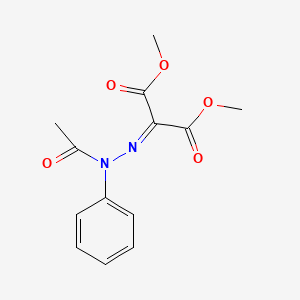
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate can be synthesized through the reaction of dimethyl malonate with acetylphenylhydrazine. The reaction typically involves the condensation of these two reactants in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the compound can lead to the formation of hydrazines or amines.
Substitution: The hydrazone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Hydrazines, amines
Substitution: Various substituted hydrazones
Scientific Research Applications
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-benzoylhydrazinylidene)propanedioate
- Dimethyl (2-phenylhydrazinylidene)propanedioate
- Dimethyl (2-acetylhydrazinylidene)propanedioate
Uniqueness
Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate is unique due to the presence of both an acetyl and a phenyl group on the hydrazone moiety This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
98236-89-6 |
|---|---|
Molecular Formula |
C13H14N2O5 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
dimethyl 2-[acetyl(phenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H14N2O5/c1-9(16)15(10-7-5-4-6-8-10)14-11(12(17)19-2)13(18)20-3/h4-8H,1-3H3 |
InChI Key |
OXRMQYIFBLIPIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)N=C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















